molecular formula C10H14O2S2 B14283380 3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione CAS No. 160300-24-3

3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione

Cat. No.: B14283380
CAS No.: 160300-24-3
M. Wt: 230.4 g/mol
InChI Key: DZGWEYSXYAPRBY-UHFFFAOYSA-N
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Description

3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione is a chemical compound known for its unique structure and properties. It is often used as a non-thiolic, odorless equivalent of propane-1,3-dithiol in various chemical reactions. This compound has gained attention due to its efficiency and practicality in thioacetalization reactions, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of p-dodecylbenzenesulfonic acid as a catalyst under solvent-free conditions . The process is efficient and yields high amounts of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    p-Dodecylbenzenesulfonic acid in water or solvent-free conditions.

    Oxidation: KMnO4, OsO4, CrO3.

    Reduction: NaBH4, LiAlH4.

Major Products Formed

    Thioacetalization: Dithioacetals.

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thioacetals.

Scientific Research Applications

3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of carbonyl compounds.

    Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable dithioacetals, protecting the carbonyl group from further reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dithiepan-2-ylidene)pentane-2,4-dione stands out due to its non-thiolic, odorless nature, making it more user-friendly compared to traditional thiol-based reagents. Its efficiency in thioacetalization reactions under mild conditions also highlights its superiority over similar compounds .

Properties

CAS No.

160300-24-3

Molecular Formula

C10H14O2S2

Molecular Weight

230.4 g/mol

IUPAC Name

3-(1,3-dithiepan-2-ylidene)pentane-2,4-dione

InChI

InChI=1S/C10H14O2S2/c1-7(11)9(8(2)12)10-13-5-3-4-6-14-10/h3-6H2,1-2H3

InChI Key

DZGWEYSXYAPRBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C1SCCCCS1)C(=O)C

Origin of Product

United States

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